molecular formula C11H9FO3 B2816052 Ethyl 4-fluorobenzofuran-2-carboxylate CAS No. 1709824-79-2

Ethyl 4-fluorobenzofuran-2-carboxylate

Cat. No.: B2816052
CAS No.: 1709824-79-2
M. Wt: 208.188
InChI Key: ULZXYIKVGUOUJY-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzofuran-2-carboxylate is a fluorinated benzofuran derivative with the molecular formula C₁₁H₉FO₃ and a molecular weight of 208.19 g/mol. Its structure comprises a benzofuran core (a fused benzene and furan ring system) substituted with a fluorine atom at the 4-position and an ethyl ester group at the 2-position. This compound is primarily utilized as a high-value pharmaceutical intermediate, leveraging the fluorine atom’s ability to enhance metabolic stability, lipophilicity, and target-binding affinity in drug candidates .

Properties

IUPAC Name

ethyl 4-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZXYIKVGUOUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-fluorobenzofuran-2-carboxylate is being investigated for its potential therapeutic properties. Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Benzofuran derivatives have shown promise as antimicrobial agents, targeting various pathogens effectively .
  • Anti-inflammatory Properties : The compound may inhibit the biosynthesis of leukotrienes, which are implicated in inflammatory responses .

Case Study : A study highlighted the effectiveness of benzofuran derivatives in treating skin diseases such as psoriasis and cancer, showcasing their potential as therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

  • Carbon-Carbon Bond Formation : It can participate in cross-coupling reactions, facilitating the construction of complex organic frameworks.

Data Table : Common Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsFluorine can be substituted with other groups.
OxidationCan be oxidized to form carboxylic acids.
HydrolysisEster group can be hydrolyzed to yield acids.

Material Science

The compound's unique properties make it suitable for developing new materials. Its incorporation into polymers has been explored for applications in:

  • Electronics : As a component in organic semiconductors due to its electronic properties.
  • Coatings : Enhancing the durability and performance of coatings used in various industries.

Mechanism of Action

The mechanism of action of ethyl 4-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is most directly comparable to derivatives sharing its benzofuran/benzothiophene scaffold, fluorination pattern, or ester functionality. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heteroatom Fluorine Position Key Applications
Ethyl 4-fluorobenzofuran-2-carboxylate Not provided C₁₁H₉FO₃ 208.19 O (furan) 4 Pharmaceutical intermediate
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate 1263280-02-9 C₁₁H₉FO₂S 224.25 S (thiophene) 4 Pharmaceutical intermediate
Ethyl benzofuran-2-carboxylate 32003-34-0 C₁₁H₁₀O₃ 190.20 O (furan) None Organic synthesis, fragrances
Ethyl 5-fluorobenzofuran-2-carboxylate Not provided C₁₁H₉FO₃ 208.19 O (furan) 5 Research intermediate

Heteroatom Influence: Furan vs. Thiophene

The substitution of oxygen (furan) with sulfur (thiophene) significantly alters electronic and physicochemical properties:

  • Electronic Effects : Thiophene’s sulfur atom is less electronegative than furan’s oxygen, rendering the thiophene ring more electron-rich. This enhances its reactivity toward electrophilic aromatic substitution and influences charge distribution in drug-receptor interactions .
  • Lipophilicity : Thiophene derivatives generally exhibit greater lipophilicity (logP ~2.8–3.5) compared to furans (logP ~2.0–2.5), influencing membrane permeability and metabolic stability .

Fluorination Position and Electronic Tuning

  • 4-Fluoro vs. 5-Fluoro Substitution : Fluorine at the 4-position (para to the ester group) exerts strong electron-withdrawing effects, directing electrophilic reactions to meta positions. In contrast, 5-fluoro substitution (ortho to the ester) may sterically hinder reactions or alter binding conformations in drug candidates.
  • Impact on Bioactivity : Fluorine’s electronegativity enhances dipole interactions and blocks cytochrome P450-mediated oxidation, extending half-life in vivo.

Ester Group Variations

For example, mthis compound (theoretical MW: 194.17 g/mol) may exhibit higher aqueous solubility than its ethyl counterpart.

Biological Activity

Ethyl 4-fluorobenzofuran-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its benzofuran core, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. The presence of the fluorine atom at the 4-position is believed to enhance its pharmacological properties.

Chemical Formula : C11_{11}H9_{9}F1_{1}O3_{3}
Molecular Weight : 220.19 g/mol

Biological Activities

  • Antitumor Activity :
    This compound has been investigated for its potential as an antitumor agent. Studies indicate that compounds containing benzofuran moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells through modulation of the Wnt/β-catenin signaling pathway .
  • Antibacterial Properties :
    Benzofuran derivatives, including this compound, have demonstrated antibacterial activity against a range of pathogens. The presence of halogens and other substituents on the benzofuran structure is crucial for enhancing antimicrobial efficacy. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    Research suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit leukotriene synthesis, which plays a critical role in inflammatory responses. This activity could be beneficial in treating conditions such as inflammatory bowel disease and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. A structure-activity relationship study highlighted that modifications at the 4-position (such as fluorination) enhance antitumor and antibacterial activities, while substitutions at other positions can lead to varied biological responses .

Substituent Position Substituent Type Biological Activity
2CarboxylateAntitumor
4FluoroEnhanced Antibacterial
5HydroxylAnti-inflammatory

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on human colorectal cancer cells (HCT116). Results indicated a dose-dependent reduction in cell viability, with IC50_{50} values suggesting potent cytotoxicity at micromolar concentrations .
  • Antibacterial Activity Assessment : In a comparative study against various bacterial strains, this compound exhibited MIC values ranging from 16 to 64 µg/mL, demonstrating effective inhibition comparable to conventional antibiotics like ciprofloxacin .
  • Anti-inflammatory Mechanism Exploration : A pharmacological investigation into the anti-inflammatory effects revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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